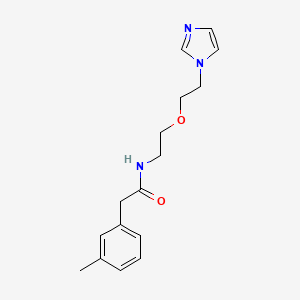

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This is demonstrated through the synthesis and characterization of complexes with Co(II) and Cu(II) ions, which form various supramolecular architectures via hydrogen bonding interactions. These complexes highlight the potential for designing antioxidant agents using acetamide derivatives as ligands (Chkirate et al., 2019).

Corrosion Inhibition

Studies on the electrochemical behavior of imidazoline and its related compounds indicate their effectiveness as corrosion inhibitors. The ability of these compounds to coordinate with metal surfaces, particularly through nitrogen atoms, underscores their utility in protecting metals from corrosion in acidic media (Cruz et al., 2004).

Synthetic Methodology

Research into the synthesis of optically active 1H-imidazole 3-oxides from amino acid esters reveals the versatility of these compounds in organic synthesis. These derivatives can undergo various transformations, including sulfur-transfer reactions and reductions, to yield novel compounds with potential pharmaceutical applications (Jasiński et al., 2008).

Catalysis

Manganese(II) complexes of imidazole-based acetamide have been evaluated as catalysts for alkene epoxidation, showcasing the potential of acetamide derivatives in homogeneous and heterogenized catalysis. These findings suggest avenues for enhancing catalytic efficiency and selectivity in oxidation reactions (Serafimidou et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that imidazole, a core component of the compound, is a five-membered heterocyclic moiety that is known to be the basic core of some natural products such as histidine, purine, and histamine . These substances play crucial roles in various biological processes, suggesting that the compound may interact with similar targets.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Pharmacokinetics

The presence of the imidazole moiety, which is highly soluble in water and other polar solvents , may influence its bioavailability. This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of imidazole-containing compounds can be influenced by various conditions

Propiedades

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-14-3-2-4-15(11-14)12-16(20)18-6-9-21-10-8-19-7-5-17-13-19/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVCBOXBCMUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)

![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![4-Chloro-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2892046.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)